2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Total synthesis Sarkomycin Step economy

2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4, C₁₂H₁₂OS, MW 204.29) is a cyclopentenone derivative bearing a phenylthiomethyl substituent at the 2-position. It is classified as a technical-grade research chemical (90% purity; bp 145–150 °C at 0.8 mmHg; density 1.17 g/mL at 25 °C; n20/D 1.6088) and is best known as a synthetic intermediate in total synthesis campaigns, most notably for the antitumor antibiotic sarkomycin.

Molecular Formula C12H12OS
Molecular Weight 204.29 g/mol
CAS No. 76047-52-4
Cat. No. B1595729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Phenylthio)methyl]-2-cyclopenten-1-one
CAS76047-52-4
Molecular FormulaC12H12OS
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C1)CSC2=CC=CC=C2
InChIInChI=1S/C12H12OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2
InChIKeyHUDFUXLPNGIURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4) and Why Does It Merit Structured Evaluation?


2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4, C₁₂H₁₂OS, MW 204.29) is a cyclopentenone derivative bearing a phenylthiomethyl substituent at the 2-position [1]. It is classified as a technical-grade research chemical (90% purity; bp 145–150 °C at 0.8 mmHg; density 1.17 g/mL at 25 °C; n20/D 1.6088) and is best known as a synthetic intermediate in total synthesis campaigns, most notably for the antitumor antibiotic sarkomycin [2]. The compound is produced via a one-step, three-component Mannich-type reaction of 2-cyclopentenone with thiophenol, formaldehyde, and triethylamine, making it synthetically accessible without protecting-group chemistry [1]. Its value proposition for procurement lies not in stand-alone potency but in its unique combination of an allylic thioether handle and an α,β-unsaturated ketone electrophile, which enables downstream transformations (e.g., [2,3]-sigmatropic rearrangements, dichlorination–hydrolysis cascades, and enzymatic resolutions) that are difficult to replicate with structurally simpler cyclopentenone analogs [1][3].

Why 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Cannot Be Replaced by Generic Cyclopentenone Analogs Without Loss of Synthetic Utility


Structural analogs such as 2-methyl-2-cyclopenten-1-one, 2-hydroxymethyl-2-cyclopenten-1-one, or 2-phenylthio-2-cyclopentenone may each share the cyclopentenone core, but they differ fundamentally in the chemical handle available for downstream functionalization. The phenylthiomethyl group in CAS 76047-52-4 functions as a latent acyl anion equivalent and a directional leaving group for sigmatropic rearrangements, enabling short synthetic sequences (e.g., 4 steps to sarkomycin) [1] that require longer step counts when using the hydroxymethyl congener (6 steps) [2]. The methylene spacer between sulfur and the ring distinguishes this compound from 2-phenylthio-2-cyclopentenone (a vinyl sulfide), altering both the electronic conjugation and the enzymatic recognition profile—differences that directly affect enantioselective biotransformation outcomes [3]. Simple alkyl-substituted cyclopentenones lack the sulfur-based redox and displacement chemistry entirely, rendering them inert in the key dichlorination–hydrolysis cascade that converts the phenylthiomethyl group to a carboxylic acid [1]. These mechanistic divergences mean that interchanging compounds within the cyclopentenone class without verifying the specific substituent chemistry will lead to either synthetic failure or substantially altered step-economy and stereochemical outcomes.

Comparator-Based Quantitative Evidence: Where 2-[(Phenylthio)methyl]-2-cyclopenten-1-one Is Verifiably Differentiated


Sarkomycin Synthesis Step-Count and Overall Yield: Phenylthiomethyl vs. Hydroxymethyl Cyclopentenone Routes

In a published total synthesis, 2-[(phenylthio)methyl]-2-cyclopenten-1-one was converted to (±)-sarkomycin in 4 synthetic steps with a 13% overall yield, leveraging a key nitromethane 1,4-addition [1]. A competing route using 2-hydroxymethyl-2-cyclopentenone as the starting cyclopentenone required 6 steps and achieved a 17% overall yield [2]. The phenylthiomethyl route sacrifices modest overall yield (13% vs. 17%) in exchange for a shorter sequence (4 vs. 6 steps) and avoids the oxidation-state adjustments required with the hydroxymethyl congener. For procurement decisions, the choice between these two precursors depends on whether the user prioritizes step-count reduction or maximal yield over the linear sequence.

Total synthesis Sarkomycin Step economy Antitumor antibiotic Cyclopentenone intermediates

Synthetic Accessibility: One-Step Mannich-Type Assembly vs. Multi-Step Preparation of Analogous Cyclopentenone Synthons

2-[(Phenylthio)methyl]-2-cyclopenten-1-one is prepared in a single synthetic operation by reacting 2-cyclopentenone with thiophenol, formaldehyde, and triethylamine—a Mannich-type, three-component condensation that is described as 'readily available' by this route [1]. By contrast, 2-hydroxymethyl-2-cyclopentenone—a structurally related intermediate used in alternative sarkomycin and homosarkomycin syntheses—is obtained from cyclopentenone via a multi-step sequence in 23–28% overall yield [2]. The one-step accessibility of the phenylthiomethyl compound eliminates the need for protecting-group manipulations and redox adjustments, providing an operational simplicity advantage for laboratories synthesizing cyclopentenone-based intermediates.

Synthetic methodology Mannich reaction One-pot synthesis Phenylthiomethylation Cyclopentenone building blocks

Enzymatic Resolution Substrate Scope: Direct Comparison of Allyl Acetate Hydrolysis Across Phenylthio-Substituted Cycloalkenones

Vankar et al. (1995) directly compared the pig liver acetone powder (PLAP)-catalyzed hydrolysis of allyl acetates derived from four structurally related phenylthio-substituted cycloalkenones: 2-phenylthio-2-cyclopentenone, 2-phenylthio-2-cyclohexenone, 2-[phenylthio(methyl)]-2-cyclopentenone (the target compound), and 2-[phenylthio(methyl)]-2-cyclohexenone [1]. All four substrates yielded the corresponding alcohols in optically pure form, demonstrating that the methylene-spaced phenylthiomethyl group is accommodated by the enzyme's active site. However, subsequent palladium-catalyzed alkylation with diethyl malonate was successful only with allyl acetates bearing a vinyl sulfide moiety (i.e., derived from 2-phenylthio-2-cyclopentenone and its cyclohexenone analog), whereas the methylene-spaced congeners underwent divergent transformations, producing 'highly functionalised sulfur-containing intermediates' [1]. This head-to-head comparison reveals that the methylene spacer in 2-[(phenylthio)methyl]-2-cyclopenten-1-one alters chemoselectivity in Pd-catalyzed reactions relative to the vinyl sulfide analog, providing a distinct reactivity profile for users seeking orthogonal synthetic handles.

Enantioselective hydrolysis Pig liver esterase Chiral building blocks Allyl acetates Biocatalysis

Physicochemical Property Differentiation from 2-Methyl-2-cyclopenten-1-one: Density, Refractive Index, and Lipophilicity

Vendor-certified physicochemical data reveal substantial differences between 2-[(phenylthio)methyl]-2-cyclopenten-1-one and the commonly encountered 2-methyl-2-cyclopenten-1-one [1]. The target compound exhibits a density of 1.17 g/mL at 25 °C (vs. 0.979 g/mL), a refractive index n20/D of 1.6088 (vs. 1.479), and a computed XLogP of 2.6 (vs. approximately 0.7 for the methyl analog) [2][3]. The boiling point is 145–150 °C at reduced pressure (0.8 mmHg) versus 158–161 °C at atmospheric pressure for the methyl analog. These differences are consequential for purification method selection (distillation parameters, flash chromatography solvent systems), extractive work-up partitioning, and analytical method development (HPLC retention time prediction, refractive index detection).

Physicochemical properties Chromatographic behavior Liquid-liquid extraction Quality control Formulation

Biological Target Engagement: UppP (Undecaprenyl-Diphosphatase) Inhibition in E. coli with Comparative Activity Context

In a biochemical assay measuring inhibition of UppP (undecaprenyl-diphosphatase) from Escherichia coli using FPP as substrate, 2-[(phenylthio)methyl]-2-cyclopenten-1-one exhibited an IC₅₀ of 21,000 nM (21 μM) after 20 min pre-incubation followed by 60 min substrate incubation, with phosphate release detected by malachite green [1]. Within the same assay format curated in BindingDB/ChEMBL, other screened compounds show IC₅₀ values ranging from 8,100 nM (8.1 μM) to 37,000 nM (37 μM) [2], placing this compound in the moderate-to-weak activity band of the screening set. While this activity is insufficient to qualify the compound as a lead, it provides a defined biological annotation—UppP inhibition—that distinguishes it from simple alkyl-cyclopentenones, for which no UppP data are available. Users evaluating the compound for antibacterial target-based screening can reference this datum as a baseline for structure–activity relationship (SAR) expansion.

Antibacterial target UppP inhibition Peptidoglycan biosynthesis C55-P recycling BindingDB

Patent-Cited Pharmacophore: Phenylthiomethyl as a Privileged Substituent in Metalloproteinase Inhibitor Claims

European Patent EP 0689538 A1, covering hydroxamic acid derivatives as metalloproteinase inhibitors, explicitly enumerates 'phenylthiomethyl' among the preferred R1 substituent groups for compounds of general formula (I), alongside C1-C6 alkylthiomethyl and substituted phenylthiomethyl variants [1]. This patent claim establishes phenylthiomethyl as a pharmacophoric element of interest within a defined therapeutic target class (MMP/collagenase inhibition for tissue degradation diseases including rheumatoid arthritis and tumor invasion). While 2-[(phenylthio)methyl]-2-cyclopenten-1-one itself is not claimed as a drug substance, the recurring citation of the phenylthiomethyl motif in medicinal chemistry patents signals that this substituent has been empirically selected from among various thiomethyl congeners during lead optimization campaigns. Users procuring this compound as a synthetic intermediate for MMP inhibitor programs can leverage this prior art to support structure–activity hypothesis generation.

Matrix metalloproteinase Hydroxamic acid Structure-activity relationship Patent pharmacophore Collagenase inhibition

Optimal Procurement and Application Scenarios for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one (CAS 76047-52-4)


Total Synthesis of Cyclopentanoid Natural Products Requiring Step-Economical Routes

When designing a synthetic route to cyclopentanoid natural products such as sarkomycin, homosarkomycin, or methylenomycin analogs, 2-[(phenylthio)methyl]-2-cyclopenten-1-one offers a 4-step entry to the sarkomycin scaffold [1]. The phenylthiomethyl group serves as a latent carboxylic acid via dichlorination–hydrolysis, eliminating the need for separate oxidation-state management. This scenario is most appropriate when the user's synthetic strategy benefits from sulfur-based umpolung chemistry and when the 13% overall yield over 4 steps is acceptable in the context of the campaign's step-economy priorities [1]. The alternative 6-step route via 2-hydroxymethyl-2-cyclopentenone (17% yield) should be weighed against this option based on available starting materials and tolerance for additional synthetic operations [2].

Enzymatic Preparation of Chiral Cyclopentenol Building Blocks via PLAP-Catalyzed Hydrolysis

For research groups producing enantiomerically enriched cyclopentenol derivatives as chiral building blocks, 2-[(phenylthio)methyl]-2-cyclopenten-1-one can be converted to its allyl acetate and subjected to pig liver acetone powder (PLAP)-catalyzed enantioselective hydrolysis to yield optically pure alcohols [3]. The resulting chiral intermediate can then be diverted into two distinct downstream pathways—Pd-catalyzed functionalization yielding sulfur-containing products—depending on whether the methylene spacer (target compound) or direct vinyl sulfide (2-phenylthio-2-cyclopentenone) architecture is employed. Users should select the phenylthiomethyl substrate when the target product portfolio requires sulfur-retaining, highly functionalized intermediates rather than products of allylic alkylation [3].

Quality Control and Analytical Method Development Requiring Well-Characterized Reference Standards

The compound's distinct physicochemical profile—density 1.17 g/mL, refractive index n20/D 1.6088, and computed XLogP 2.6—provides clear differentiation from common cyclopentenone impurities or byproducts such as 2-methyl-2-cyclopenten-1-one (density 0.979 g/mL; n20/D 1.479) [4]. These parameter differences are sufficiently large to enable unambiguous identification by refractometry or density measurement alone. Analytical laboratories developing HPLC, GC, or refractive index-based purity methods for cyclopentenone-containing reaction streams can use these values to establish system suitability criteria and retention-time markers . The availability of published ¹H NMR (600 MHz, CDCl₃) and FTIR spectra through SpectraBase and NP-MRD further supports method validation [5].

Medicinal Chemistry Exploration of Phenylthiomethyl-Containing Scaffolds Against Antibacterial UppP or MMP Targets

For medicinal chemistry programs targeting undecaprenyl-diphosphatase (UppP) in Gram-negative bacteria or matrix metalloproteinases (MMPs) in inflammatory disease, 2-[(phenylthio)methyl]-2-cyclopenten-1-one provides a synthetically tractable starting scaffold. The documented UppP IC₅₀ of 21 μM establishes a baseline for SAR exploration [6], while the patent precedent for phenylthiomethyl substitution in MMP inhibitor claims (EP 0689538 A1) supports the use of this substituent in lead optimization libraries [7]. The compound's cyclopentenone core can function as a Michael acceptor for covalent target engagement, and the phenylthiomethyl group offers additional vectors for hydrophobic pocket occupancy. Users should note that the compound's UppP activity is modest and will require substantial optimization to reach lead-like potency ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Phenylthio)methyl]-2-cyclopenten-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.